molecular formula C8H14O3 B024880 ethyl (E)-3-ethoxy-2-methylacrylate CAS No. 92145-32-9

ethyl (E)-3-ethoxy-2-methylacrylate

Cat. No. B024880
CAS RN: 92145-32-9
M. Wt: 158.19 g/mol
InChI Key: WZCHIWJCAAITIC-VOTSOKGWSA-N
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Description

Ethyl (E)-3-ethoxy-2-methylacrylate is a chemical compound utilized in various polymerization and chemical synthesis processes. It is notable for its unique structural features that enable diverse chemical reactions.

Synthesis Analysis

The synthesis of ethyl (E)-3-ethoxy-2-methylacrylate-related compounds often involves complex reactions. For instance, Singha, Ruiter, and Schubert (2005) describe the polymerization of a monomer similar to ethyl (E)-3-ethoxy-2-methylacrylate using specific catalysts and initiators, demonstrating the intricate nature of synthesizing such compounds (Singha, Ruiter, & Schubert, 2005).

Molecular Structure Analysis

The molecular structure of ethyl (E)-3-ethoxy-2-methylacrylate and related compounds is characterized by various functional groups. Wang et al. (2011) provide insights into the molecular structure of a similar compound, highlighting the importance of specific groups like ethyl in the ester moiety (Wang et al., 2011).

Chemical Reactions and Properties

Ethyl (E)-3-ethoxy-2-methylacrylate can undergo various chemical reactions due to its functional groups. For example, Arfaoui and Amri (2009) discuss a regioselective coupling reaction involving a similar compound, illustrating the chemical versatility of these molecules (Arfaoui & Amri, 2009).

Physical Properties Analysis

The physical properties of ethyl (E)-3-ethoxy-2-methylacrylate-related compounds, such as solubility and polymerization behavior, are crucial for their application in various fields. Ueda et al. (1989) explored the homopolymerization of a related compound, highlighting its solubility characteristics (Ueda, Koyama, Mano, & Yazawa, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the applications of ethyl (E)-3-ethoxy-2-methylacrylate. Tseng, Hyon, and Ikada (1990) modified the synthesis method for a related 2-cyanoacrylate monomer, studying its adhesive properties and demonstrating the diverse chemical properties of such compounds (Tseng, Hyon, & Ikada, 1990).

Scientific Research Applications

Polymerization and Copolymerization Processes

Ethyl-3-(acryloyloxy)methyloxetane (EAO), a monomer bearing an oxetane group, was polymerized via atom transfer radical polymerization (ATRP), showcasing the versatility of acrylate compounds in polymer synthesis without affecting the oxetane ring, indicating a potential for synthesizing polymers with intact cyclic structures (Singha, Ruiter, & Schubert, 2005). Similarly, the group transfer polymerization (GTP) of acrylates demonstrates the ability to obtain monodisperse polymers with controlled molecular weights, highlighting the precision achievable in polymer synthesis using acrylate compounds (Yousi, 1988).

Synthesis of High Cross-Linked Polymers

Cross-Linked Ethoxylate Acrylate Resin (CLEAR) supports, prepared by radical copolymerization, exhibit excellent swelling properties in a broad range of solvents, including water and organic solvents. This property is essential for applications in solid-phase peptide synthesis, indicating the usefulness of acrylate derivatives in creating versatile supports for chemical synthesis (Kempe & Bárány, 1996).

Advanced Polymer Materials

The palladium-catalyzed synthesis of various branched, carboxylic acid-functionalized polyolefins using acrylate compounds demonstrates a direct route to accessing copolymers with potentially better control over microstructures and material properties. This approach suggests the importance of acrylate derivatives in creating functional materials for industrial applications (Dai & Chen, 2018).

Environmental Impact and Reactivity

The atmospheric reactivity of unsaturated esters, including acrylate esters, with Cl atoms has been studied to understand their lifetimes in the atmosphere and the impact of their reactions on health and the environment. This research underscores the environmental considerations associated with the use of acrylate derivatives (Martín Porrero et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as esters, are known to interact with various biological molecules, including proteins and enzymes .

Mode of Action

The exact mode of action of ethyl (E)-3-ethoxy-2-methylacrylate remains unclear due to the lack of specific studies on this compound. Esters, a group of compounds to which it belongs, typically undergo hydrolysis in the presence of water or dilute acids . This reaction splits them into carboxylic acids (or their salts) and alcohols .

Pharmacokinetics

Esters are generally known to be rapidly absorbed and distributed throughout the body, and they are typically metabolized via hydrolysis .

Result of Action

The hydrolysis of esters, in general, results in the production of carboxylic acids and alcohols, which can have various effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of ethyl (E)-3-ethoxy-2-methylacrylate could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the rate of ester hydrolysis . Additionally, the presence of specific enzymes or other biological molecules could potentially influence the compound’s action.

Safety and Hazards

Information on safety and hazards typically comes from material safety data sheets (MSDS) and includes handling precautions, toxicity, environmental impact, and disposal methods .

Future Directions

This refers to ongoing research and potential future applications of the compound. It can include potential therapeutic uses, industrial applications, or areas of research interest .

properties

IUPAC Name

ethyl (E)-3-ethoxy-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCHIWJCAAITIC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-3-ethoxy-2-methylacrylate

CAS RN

1085699-23-5
Record name Ethyl (E)-3-ethoxy-2-methylacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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